molecular formula C10H11ClFNO2S B2994389 S-(2-Chloro-6-fluorobenzyl)-L-Cysteine CAS No. 1241383-43-6

S-(2-Chloro-6-fluorobenzyl)-L-Cysteine

Cat. No.: B2994389
CAS No.: 1241383-43-6
M. Wt: 263.71
InChI Key: YLPXMVYJOKWKMN-VIFPVBQESA-N
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Description

S-(2-Chloro-6-fluorobenzyl)-L-Cysteine: is a chemical compound that features a benzyl group substituted with chlorine and fluorine atoms, attached to the sulfur atom of L-cysteine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with L-cysteine. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), under basic conditions using a base like sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: S-(2-Chloro-6-fluorobenzyl)-L-Cysteine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-(2-Chloro-6-fluorobenzyl)-L-Cysteine is used as an intermediate in the synthesis of more complex molecules.

Biology: In biological research, this compound is used to study the effects of halogenated benzyl groups on biological systems. It can serve as a probe to investigate enzyme-substrate interactions and the role of cysteine residues in proteins .

Medicine: Its unique structure can be exploited to design novel therapeutic agents with improved efficacy and selectivity .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a valuable building block for various industrial processes .

Mechanism of Action

The mechanism of action of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group can interact with hydrophobic pockets in proteins, while the cysteine moiety can form covalent bonds with thiol groups in enzymes. These interactions can modulate the activity of the target proteins and influence various biochemical pathways .

Comparison with Similar Compounds

  • 2-Chloro-6-fluorobenzyl chloride
  • 2-Chloro-6-fluorobenzyl alcohol
  • 2-Chloro-6-fluorobenzylamine
  • 2-Chloro-6-fluorobenzyl bromide

Comparison: S-(2-Chloro-6-fluorobenzyl)-L-Cysteine is unique due to the presence of both the halogenated benzyl group and the cysteine moiety. This combination imparts distinct chemical and biological properties that are not observed in the similar compounds listed above. For example, the cysteine moiety allows for interactions with thiol groups in proteins, which is not possible with the other compounds .

Properties

IUPAC Name

(2R)-2-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClFNO2S/c11-7-2-1-3-8(12)6(7)4-16-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPXMVYJOKWKMN-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCC(C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)CSC[C@@H](C(=O)O)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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